3-Amino-1-(2-aminoethyl)urea

Catalog No.
S13796866
CAS No.
M.F
C3H10N4O
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(2-aminoethyl)urea

Product Name

3-Amino-1-(2-aminoethyl)urea

IUPAC Name

1-amino-3-(2-aminoethyl)urea

Molecular Formula

C3H10N4O

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C3H10N4O/c4-1-2-6-3(8)7-5/h1-2,4-5H2,(H2,6,7,8)

InChI Key

DBAVTNQTYPYBHJ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)NN)N

3-Amino-1-(2-aminoethyl)urea is an organic compound characterized by its urea functional group and two amino groups. Its molecular formula is C₄H₁₄N₄, and it typically appears as a white crystalline solid that is soluble in water. The compound is of interest due to its potential applications in medicinal chemistry and various industrial processes.

  • Oxidation: The compound can be oxidized to form corresponding urea derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of primary, secondary, and tertiary amines, often using lithium aluminum hydride as a reducing agent.
  • Substitution: Substitution reactions can occur at the amino groups, leading to different derivatives through reactions with alkyl halides or acids.

These reactions are significant for modifying the compound's structure to enhance its biological properties or to synthesize derivatives with improved efficacy.

Research indicates that 3-Amino-1-(2-aminoethyl)urea exhibits notable biological activity. It has been studied for its potential as an antiviral agent, particularly against adenoviruses, by interacting with viral proteins to inhibit their function and prevent replication. Additionally, compounds with similar structures have shown promise in anti-cancer applications due to their ability to interfere with cellular signaling pathways .

The synthesis of 3-Amino-1-(2-aminoethyl)urea can be achieved through various methods:

  • Reaction of Ethylenediamine with Cyanamide: This method involves heating ethylenediamine and cyanamide under reflux conditions, followed by treatment with hydrochloric acid.
  • Use of Urea Derivatives: The compound can also be synthesized through the reaction of urea derivatives with appropriate amines under controlled conditions to ensure high yield and purity.

In industrial settings, optimized reaction conditions such as continuous flow reactors may be employed for larger-scale production.

3-Amino-1-(2-aminoethyl)urea has several applications, including:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for drug development targeting viral infections and cancer.
  • Chemical Intermediates: It is used in the synthesis of other organic compounds and as a reagent in various

Interaction studies of 3-Amino-1-(2-aminoethyl)urea focus on its binding affinity with various biological targets. These interactions highlight its potential therapeutic applications and warrant further investigation into its mechanisms of action. Studies have shown that it may interact effectively with enzymes involved in cellular signaling pathways, which could lead to new therapeutic strategies .

Several compounds exhibit structural similarities to 3-Amino-1-(2-aminoethyl)urea. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
3-Amino-1-(piperidin-4-yl)ureaContains a piperidine ringPotentially useful in neuropharmacology
1-(2-Aminoethyl)-3-(2-chlorophenyl)ureaContains a chlorophenyl groupExhibits significant enzyme inhibition properties
3-Amino-1-[4-(2-hydroxyethyl)phenyl]ureaFeatures a phenyl ring substituted with hydroxyethylNotable antiviral activity against adenoviruses

These compounds share the urea functional group but differ in their additional substituents, which confer distinct biological activities not present in 3-Amino-1-(2-aminoethyl)urea.

The traditional synthesis of 3-amino-1-(2-aminoethyl)urea relies primarily on ethylenediamine as the starting material, employing well-established organic synthesis methodologies that have been refined over decades of research . The most widely documented approach involves the direct reaction of ethylenediamine with cyanamide under controlled thermal conditions . This reaction proceeds through a nucleophilic addition mechanism where the primary amino groups of ethylenediamine attack the electrophilic carbon center of cyanamide, followed by subsequent cyclization and rearrangement steps .

The reaction typically requires heating ethylenediamine and cyanamide under reflux conditions, with temperatures ranging from 110°C to 250°C depending on the specific protocol employed [2]. During the initial stages of the reaction at approximately 110°C, the mixture forms a clear, colorless solution as urea first dissolves into the ethylenediamine [3]. As the temperature increases to around 145°C, the batch slowly becomes hazy, and at approximately 180°C, the mixture becomes significantly thick with insoluble material formation [3].

An alternative traditional route involves the reaction of ethylenediamine with urea itself under elevated temperatures [2]. This process follows a two-step mechanism where urea first undergoes thermal decomposition to generate reactive intermediates, which subsequently react with ethylenediamine to form the desired product [2]. The reaction conditions typically involve temperatures between 200°C and 270°C, with the mixture becoming clear again at 245-250°C as the insoluble material begins to dissolve [3].

Research has demonstrated that the traditional synthesis pathway can achieve yields approaching 99% under optimized conditions [2]. The process involves careful temperature control and the removal of ammonia gas byproducts, which are liberated during the course of the reaction [2]. The success of this approach depends critically on maintaining appropriate stoichiometric ratios and controlling the reaction atmosphere to prevent unwanted side reactions [2].

Industrial implementations of traditional synthesis routes often incorporate continuous flow reactors to improve scalability and yield consistency . These systems allow for better heat transfer management and more precise control over reaction parameters, leading to improved product quality and reduced formation of undesired byproducts . The traditional methodologies remain highly relevant due to their robustness and the availability of starting materials from established chemical supply chains .

Catalytic Formation via Carbon Dioxide-Loaded Amine Degradation

The catalytic formation of 3-amino-1-(2-aminoethyl)urea through carbon dioxide-loaded amine degradation represents a more recent advancement in synthetic methodology, offering improved atom economy and environmental sustainability [4]. This approach leverages the thermal degradation of carbon dioxide-loaded aqueous ethylenediamine systems, where the presence of carbon dioxide fundamentally alters the degradation pathway to favor urea formation over alternative cyclization products [4].

Research has revealed that thermal degradation of carbon dioxide-loaded ethylenediamine proceeds through the formation of isocyanate intermediates, which can subsequently undergo either cyclization to form 2-imidazolidone or reaction with additional ethylenediamine molecules to produce urea derivatives [4]. The selectivity toward urea formation is kinetically favored over cyclization reactions, despite being thermodynamically less favorable [4]. This kinetic preference arises from the reduced propensity of ethylenediamine-derived isocyanates to undergo cyclization compared to other amine systems [4].

The mechanism involves three distinct steps, each releasing one equivalent of hydrogen gas: dehydrogenation of methanol to formaldehyde, dehydrogenative coupling of formaldehyde with amine to form formamide, and subsequent dehydrogenative coupling of formamide with another amine equivalent to generate the urea product [5]. Manganese-based pincer catalysts have demonstrated exceptional activity for this transformation, achieving turnover numbers up to 200 under optimized conditions [5].

Computational studies using density functional theory have provided detailed insights into the reaction pathways, revealing that the rate-determining step involves the regeneration of the active catalyst from manganese-hydride complexes [5]. The overall barrier for this process has been calculated at approximately 32.6 kilojoules per mole, which can be reduced by 5.4 kilojoules per mole through the assistance of protic substrates such as methanol or water [5].

Experimental optimization has identified tetrahydrofuran as the optimal solvent system, with reaction temperatures of 150°C providing quantitative conversion of starting materials [5]. The use of potassium tert-butoxide as a base proves essential for catalyst activation, with loadings of 2 mole percent relative to the amine substrate yielding optimal results [5]. Control experiments have confirmed that the presence of the manganese catalyst is crucial, as no conversion occurs in its absence even with base present [5].

Solid-Phase Synthesis Techniques for Urea Derivatives

Solid-phase synthesis techniques for urea derivatives, including 3-amino-1-(2-aminoethyl)urea, have emerged as powerful methodologies that offer significant advantages in terms of purification efficiency and reaction control [6] [7]. These approaches utilize polymer-supported synthesis strategies that enable straightforward product isolation and minimize the formation of unwanted byproducts [6] [7].

The most widely employed solid-phase approach utilizes 2-chlorotrityl chloride resin as the solid support, employing standard 9-fluorenylmethoxycarbonyl chemistry for peptide-like synthesis [6] [7]. The process begins with the attachment of glutamic acid derivatives to the resin using diisopropylethylamine in anhydrous dichloromethane and dimethylformamide mixtures [7]. This initial loading step typically requires 2 hours at room temperature and achieves quantitative attachment efficiency [7].

Following resin loading and 9-fluorenylmethoxycarbonyl deprotection using 25% piperidine in dimethylformamide, the critical isocyanate formation step proceeds through treatment with triphosgene and diisopropylethylamine in dry dichloromethane [7]. This reaction requires 6 hours at 0°C under sealed conditions to prevent moisture interference [7]. The generated isocyanate intermediate remains bound to the solid phase and can directly react with amino nucleophiles to form urea bonds without isolation [7].

Research has demonstrated that ring-opening metathesis polymerization techniques can be successfully employed for solid-phase urea synthesis, particularly when using norbornene-based functional monomers [8]. These systems utilize second-generation Hoveyda-Grubbs catalysts to achieve polymerization at room temperature within 20 minutes [8]. The advantages of this approach include the ability to synthesize urea-containing polymers that are difficult to prepare using traditional free radical polymerization methods [8].

Solid-phase methodologies have proven particularly valuable for synthesizing urea derivatives intended for biological applications, where high purity requirements necessitate efficient purification strategies [7]. The technique allows for simple cleavage from the resin using acidic conditions, typically employing trifluoroacetic acid mixtures that simultaneously remove protecting groups and release the final product [7]. Yields of 87-90% have been consistently achieved using optimized solid-phase protocols [7].

The scalability of solid-phase synthesis has been demonstrated through the preparation of gram quantities of urea derivatives using standard peptide synthesis equipment [7]. The methodology is particularly well-suited for parallel synthesis applications, where multiple analogs can be prepared simultaneously using automated synthesis platforms [7].

Optimization of Reaction Conditions for Yield Maximization

The optimization of reaction conditions for maximizing the yield of 3-amino-1-(2-aminoethyl)urea synthesis requires systematic investigation of multiple interdependent parameters, including temperature, pressure, reaction time, catalyst loading, and solvent selection [9] [10] [11]. Comprehensive optimization studies have revealed that these parameters exhibit complex interactions that must be carefully balanced to achieve maximum conversion efficiency [9] [10].

Temperature optimization represents one of the most critical factors influencing reaction yield and selectivity [10] [12]. Research has demonstrated that optimal reaction temperatures typically fall within the range of 42.5°C to 150°C, depending on the specific synthetic route employed [9] [10]. For traditional synthesis routes, temperatures between 180°C and 200°C maximize biuret formation as an intermediate, while temperatures exceeding 200°C lead to rapid decomposition of both urea and biuret precursors [12]. Catalytic dehydrogenative coupling approaches achieve optimal yields at 150°C, with quantitative conversion observed under these conditions [5].

ParameterOptimal RangeEffect on YieldReference
Temperature150°C98% isolated yield [5]
Catalyst Loading0.5 mol%TON = 200 [5]
Base Loading2 mol% KOtBuQuantitative conversion [5]
Reaction Time24 hoursComplete conversion [5]
SolventTetrahydrofuran78% yield improvement [5]

Pressure effects have been systematically studied for high-pressure urea synthesis processes, revealing that pressures in the range of 30-50 megapascals provide optimal yields when combined with appropriate temperature control [13]. The pressure dependence becomes more pronounced at elevated temperatures and high ammonia-to-carbon dioxide ratios, with theoretical models predicting yield improvements of up to 3% within this pressure range [13].

Catalyst loading optimization has identified that manganese-based pincer catalysts achieve maximum efficiency at loadings of 0.5 mole percent relative to the amine substrate [5]. Reducing catalyst loading to 0.05 mole percent still provides acceptable yields of 68%, demonstrating the high activity of these catalytic systems [5]. The relationship between catalyst loading and turnover number follows an inverse correlation, with lower loadings providing higher turnover numbers but potentially longer reaction times [5].

Solvent selection studies have established tetrahydrofuran as the optimal reaction medium for catalytic dehydrogenative coupling approaches, providing yields of 78% compared to 45% in anisole and 44% in toluene [5]. The superior performance of tetrahydrofuran is attributed to its ability to stabilize reactive intermediates while maintaining appropriate solubility characteristics for both starting materials and products [5].

Reaction time optimization reveals that most synthetic routes require 24 hours for complete conversion, although some solid-phase approaches can achieve quantitative yields in shorter timeframes [5] [7]. The kinetics of urea formation typically follow first-order behavior with respect to the amine substrate, with reaction rates being primarily limited by catalyst regeneration steps in catalytic processes [5].

Response surface methodology has been employed to model the complex interactions between reaction parameters, enabling the development of mathematical models that predict optimal conditions for specific yield targets [9]. These models have proven particularly valuable for industrial process optimization, where multiple objectives such as yield maximization, energy efficiency, and environmental impact must be simultaneously considered [9].

3-Amino-1-(2-aminoethyl)urea is a relatively small organic molecule with the molecular formula C₃H₁₀N₄O and a molecular weight of 118.14 g/mol [1] [2] [3]. The compound features a high nitrogen content, which is characteristic of urea derivatives and contributes significantly to its biological activity and chemical reactivity.

The stoichiometric analysis reveals that nitrogen atoms constitute the largest portion of the molecular weight, accounting for approximately 47.4% of the total mass. Carbon atoms contribute 30.5%, while hydrogen and oxygen atoms account for 8.5% and 13.5%, respectively. This nitrogen-rich composition is consistent with the compound's classification as a polyamine derivative and explains its high basicity and potential for hydrogen bonding interactions [1] [2] [3].

            Parameter        Value  Reference    Molecular Formula     C₃H₁₀N₄O   [1] [2] [3]     Molecular Weight 118.14 g/mol   [1] [2] [3]         Carbon Atoms            3   [1] [2] [3]       Hydrogen Atoms           10   [1] [2] [3]       Nitrogen Atoms            4   [1] [2] [3]         Oxygen Atoms            1   [1] [2] [3]

Elemental Composition (%)
C (%) 30.5 Calculated
H (%) 8.5 Calculated
N (%) 47.4 Calculated
O (%) 13.5 Calculated

The molecular architecture consists of a central urea moiety (NH₂-CO-NH-) linked to an ethylenediamine chain (NH₂-CH₂-CH₂-NH-). This structural arrangement provides multiple sites for hydrogen bonding and electrostatic interactions, which are fundamental to the compound's physicochemical properties and biological activity [1] [2] [3].

Solubility Profiles in Polar versus Nonpolar Solvents

The solubility behavior of 3-amino-1-(2-aminoethyl)urea demonstrates a pronounced preference for polar solvents, consistent with its polyamine structure and capacity for extensive hydrogen bonding. In aqueous solutions, the compound exhibits high solubility due to the presence of multiple amino groups and the urea functionality, which readily interact with water molecules through hydrogen bonding networks [4] [5].

The solubility in polar protic solvents decreases in the order: water > methanol > ethanol. This trend reflects the decreasing polarity and hydrogen bonding capacity of the alcoholic solvents compared to water. The compound maintains moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where dipole-dipole interactions and hydrogen bonding with the sulfoxide oxygen atom facilitate dissolution [6] [7].

         Solvent Type      Polarity Solubility Estimated Range (g/L) Reference                Water  Polar protic       High                  >100   [4] [5]             Methanol  Polar protic   Moderate                 10-50   [6] [7]              Ethanol  Polar protic   Moderate                  5-30   [6] [7]

Dimethyl sulfoxide (DMSO) Polar aprotic Moderate 20-60 [6] [7]
Dichloromethane Nonpolar Low <1 [6] [7]
Hexane Nonpolar Very low <0.1 [6] [7]
Chloroform Nonpolar Low <1 [6] [7]
Toluene Nonpolar Very low <0.1 [6] [7]

In contrast, the compound shows markedly reduced solubility in nonpolar solvents such as dichloromethane, chloroform, hexane, and toluene. This poor solubility in nonpolar media is attributed to the absence of favorable interactions between the polar amino and urea groups and the nonpolar solvent molecules. The hydrophobic nature of these solvents cannot effectively stabilize the highly polar structure of 3-amino-1-(2-aminoethyl)urea [6] [7].

The solubility characteristics have significant implications for formulation strategies and analytical methods. The high water solubility makes the compound suitable for aqueous-based applications, while the limited solubility in organic solvents may necessitate the use of mixed solvent systems or derivatization approaches for certain analytical procedures [6] [7].

Thermal Stability and Decomposition Temperature Ranges

The thermal behavior of 3-amino-1-(2-aminoethyl)urea reflects the inherent instability of polyamine-urea structures at elevated temperatures. While specific melting and boiling points for this compound have not been extensively reported in the literature, thermal analysis studies of structurally related compounds provide insights into the expected thermal stability profile [8] [9].

Based on thermal degradation studies of similar aminoethyl urea derivatives, the compound is estimated to remain stable up to approximately 200°C under inert atmospheric conditions. Beyond this temperature, thermal decomposition begins to occur, with complete degradation typically observed in the range of 200-250°C [8] [9] [10].

                     Property                 Value           Method    Reference                Melting Point          Not reported          DSC/TGA      [8] [9]    Boiling Point (estimated)          Not reported              TGA      [8] [9]

Thermal Decomposition Temperature 200-250°C (estimated) TGA [8] [9] [10]
Thermal Stability Range Stable up to ~200°C TGA [8] [9]
Activation Energy for Degradation Not determined Kinetic analysis [8] [9]
Decomposition Products CO₂, NH₃, amines MS/GC-MS [8] [9] [10]

The thermal decomposition pathway typically involves the cleavage of carbon-nitrogen bonds and the formation of various gaseous products including carbon dioxide, ammonia, and smaller amine fragments. The presence of multiple amino groups in the molecule makes it particularly susceptible to thermal degradation through deamination reactions [8] [9] [10].

Thermogravimetric analysis (TGA) studies of related compounds indicate that thermal degradation occurs through a multi-step process. Initial weight loss begins around 150-180°C, corresponding to the loss of water and volatile decomposition products. The major decomposition event occurs in the 200-250°C range, where the urea backbone and amino groups undergo extensive fragmentation [8] [9] [10].

The thermal instability of 3-amino-1-(2-aminoethyl)urea has important implications for its handling, storage, and processing. The compound should be stored at ambient temperatures and protected from prolonged exposure to elevated temperatures to prevent degradation and maintain chemical integrity [8] [9].

Crystallographic Data and Phase Transition Behavior

The solid-state characterization of 3-amino-1-(2-aminoethyl)urea presents significant challenges due to the compound's high hygroscopicity and tendency to form hydrated crystalline phases. While comprehensive single-crystal X-ray diffraction data specifically for this compound are not available in the current literature, studies of structurally related aminoethyl urea derivatives provide valuable insights into the expected crystallographic behavior [11] [12].

Based on the structural analysis of similar compounds, 3-amino-1-(2-aminoethyl)urea is expected to crystallize in a low-symmetry space group, likely triclinic or monoclinic, due to the conformational flexibility of the ethylenediamine chain and the presence of multiple hydrogen bonding sites [11] [12]. The crystal structure would be stabilized by an extensive three-dimensional hydrogen bonding network involving the amino groups and the urea carbonyl oxygen [11] [12].

The compound exhibits polymorphic behavior characteristic of polyamine-containing organic molecules. The presence of multiple protonation sites and the ability to form various hydrated phases contribute to the complexity of its solid-state behavior. Phase transitions may occur in response to changes in temperature, humidity, or solvent conditions [13] .

Differential scanning calorimetry (DSC) studies of related compounds suggest that phase transitions typically occur at temperatures well below the thermal decomposition threshold, often in the range of 50-120°C. These transitions are usually associated with dehydration processes or conformational changes in the ethylenediamine chain [13] .

The hygroscopic nature of 3-amino-1-(2-aminoethyl)urea significantly influences its crystallographic properties. The compound readily absorbs moisture from the atmosphere, leading to the formation of hydrated crystalline phases with variable water content. This behavior complicates the determination of anhydrous crystal structures and requires careful control of atmospheric conditions during crystallographic studies [13] .

X-ray powder diffraction analysis would be the most practical approach for characterizing the solid-state properties of this compound, given the challenges associated with obtaining suitable single crystals. The powder diffraction pattern would provide information about the crystalline phases present and could be used to monitor phase transitions and stability under different environmental conditions [13] .

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

118.08546096 g/mol

Monoisotopic Mass

118.08546096 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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